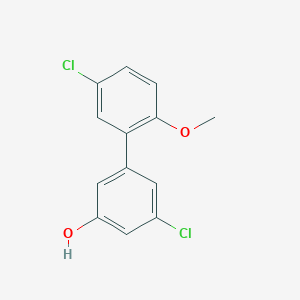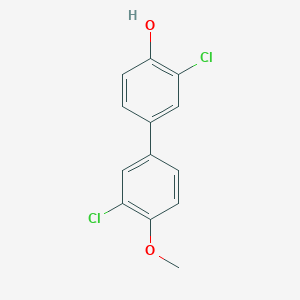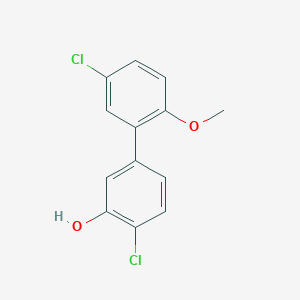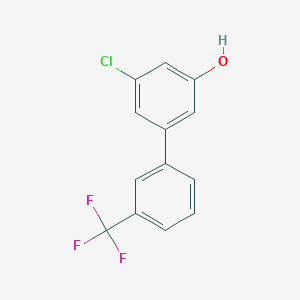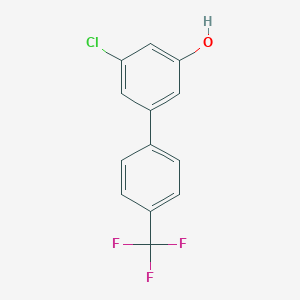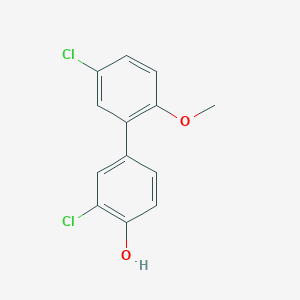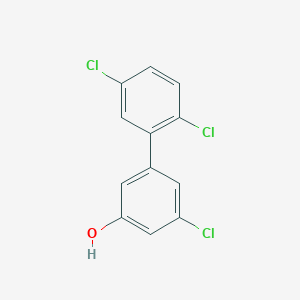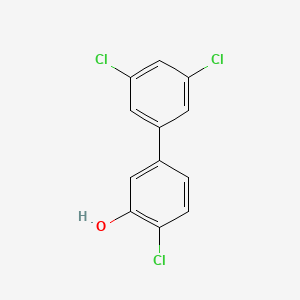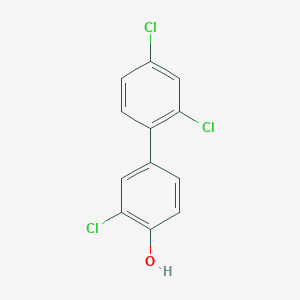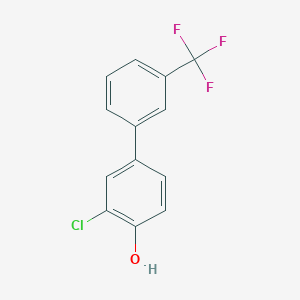
2-Chloro-4-(3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) is an organic compound with a high purity level of 95%. It is a white crystal-like solid with a molecular weight of 284.6 g/mol. It is a derivative of phenol and is also known as 2-chloro-4-trifluoromethylphenol or CTFMP. It is a versatile compound that can be used in a variety of synthetic and research applications.
Mécanisme D'action
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) acts as an electron-withdrawing group in organic synthesis. It can be used to activate the electrophilic reactivity of other molecules, such as proton-donating groups. The electron-withdrawing nature of the compound enables it to significantly increase the reactivity of other molecules, allowing for faster and more efficient reactions.
Biochemical and Physiological Effects
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) has no known biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects when used in research applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) has a number of advantages when used in lab experiments. It is highly pure, making it ideal for use in research applications. It is also relatively stable, allowing for longer storage times. Additionally, it is relatively inexpensive, making it a cost-effective reagent. However, it is important to note that the compound can be easily degraded by light and air, and should be stored in a cool, dark place.
Orientations Futures
There are a number of potential future directions for research involving 2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%). It could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and other compounds with potential medical applications. It could also be used as an intermediate in organic synthesis to create new compounds with unique properties. Additionally, it could be used in the development of new materials with special properties, such as improved solubility or increased stability. Finally, it could be used to develop new catalysts for chemical reactions, allowing for faster and more efficient reactions.
Méthodes De Synthèse
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) can be synthesized through a variety of methods. The most common method involves the reaction of 4-trifluoromethylphenol with chloroform in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yields. Other methods of synthesis include the use of an intermediate such as 2-chloro-4-methoxybenzaldehyde, which can then be reacted with chloroform to produce the desired product.
Applications De Recherche Scientifique
2-Chloro-4-(3-trifluoromethylphenyl)phenol (95%) is widely used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of pharmaceuticals. It is also used in the synthesis of other organic compounds, such as 1,2-dichloro-4-trifluoromethylbenzene and 2-chloro-4-trifluoromethylaniline.
Propriétés
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBGFIVMFHSKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686086 |
Source


|
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
CAS RN |
1044209-15-5 |
Source


|
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

